molecular formula C16H17ClN2O3S2 B2481717 4-(2,5-dimethylfuran-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride CAS No. 2034250-49-0

4-(2,5-dimethylfuran-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride

Cat. No. B2481717
CAS RN: 2034250-49-0
M. Wt: 384.89
InChI Key: PWWXZRKYPBNXFS-UHFFFAOYSA-N
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Description

The compound of interest is part of a class of chemicals that exhibit interesting chemical and physical properties due to their unique molecular structures. Compounds like these are often synthesized for various applications in materials science, chemistry, and pharmaceuticals. The specific compound mentioned involves functionalities such as dimethylfuran, methylsulfonyl, and thiazol-2-amine groups.

Synthesis Analysis

The synthesis of related compounds typically involves multistep chemical reactions that include the formation of thiazole rings, incorporation of sulfonyl groups, and the attachment of various substituents to achieve desired properties. For example, compounds with structural similarities have been synthesized through reactions involving carbon disulfide, primary amines, and specific chlorides or aldehydes under controlled conditions to form thiazolidine and thiadiazole derivatives (Yavari, Zahedi, & Baoosi, 2016).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray crystallography to determine the precise arrangement of atoms within a molecule. The intramolecular and intermolecular interactions, including hydrogen bonding and non-covalent interactions, play significant roles in stabilizing the structure and influencing its properties. For instance, studies on similar thiazole derivatives have revealed complex molecular geometries and interactions that contribute to their stability and reactivity (Hu, Ji, Zhou, Wang, & Xu, 2010).

properties

IUPAC Name

4-(2,5-dimethylfuran-3-yl)-N-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2.ClH/c1-10-8-14(11(2)21-10)15-9-22-16(18-15)17-12-4-6-13(7-5-12)23(3,19)20;/h4-9H,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWXZRKYPBNXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethylfuran-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride

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